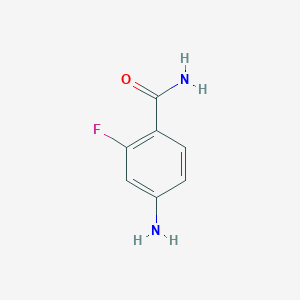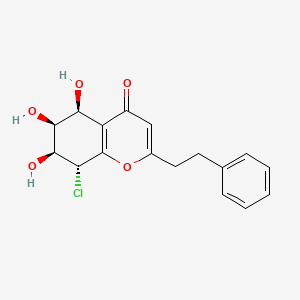
(5S,6S,7S,8R)-8-chloro-5,6,7-trihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one
Descripción general
Descripción
The compound (5S,6S,7S,8R)-8-chloro-5,6,7-trihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one is a chemical compound with the molecular formula C34H30O8 . It has a molecular weight of 566.59719 . The compound has a molecular solubility of -7.668 and a molecular volume of 360.83 . It has 8 rotatable bonds, 8 hydrogen acceptors, and 3 hydrogen donors .
Molecular Structure Analysis
The compound has a 2D structure . It has a molecular surface area of 512.84 and a molecular polar surface area of 122.52 .Physical And Chemical Properties Analysis
The compound has an ALogP of 4.419 and a LogD of 4.419 . It has an ADMET absorption level of 2 and an ADMET BBB level of 4 . The ADMET solubility is -4.345 . The compound has an ADMET hepatotoxicity of 1 and an ADMET hepatotoxicity probability of 0.966 . It has an ADMET CYP2D6 of 0 and an ADMET CYP2D6 probability of 0.277 . The compound has an ADMET PPB level of 1 .Aplicaciones Científicas De Investigación
Anti-Inflammatory Activity
Research has shown that certain derivatives of 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromones, closely related to the specified compound, exhibit anti-inflammatory properties. These compounds, isolated from agarwood of Aquilaria sinensis, demonstrate significant activity by inhibiting the release of nitric oxide in cell studies, indicating potential therapeutic applications in managing inflammatory conditions (Yu et al., 2020).
Pharmacokinetics
A study on the pharmacokinetics of similar 2-(2-phenylethyl) chromones has been conducted. This involved using advanced chromatography and mass spectrometry techniques to measure these compounds in biological samples, providing valuable information for understanding their behavior in biological systems and potential therapeutic uses (Xie et al., 2021).
Cytotoxic Properties
Certain chromone derivatives, structurally related to the compound , have been identified to possess cytotoxic properties against cancer cell lines. This was demonstrated in a study where a new compound was isolated from Chinese eaglewood and showed notable cytotoxicity against human gastric cancer cells (Liu et al., 2008).
Inhibitory Activity Against Acetylcholinesterase
Some 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromones have shown inhibitory activity against acetylcholinesterase, an enzyme linked to Alzheimer's disease. This suggests a potential application in treating neurodegenerative diseases. Compounds with this activity were identified in a study involving artificial agarwood from Aquilaria sinensis (Liao et al., 2017).
Safety and Hazards
The compound has been associated with several diseases including Distal Renal Tubular Acidosis, Attention Deficit Hyperactivity Disorder, Hypercholesterolemia, Hyponatremia, Gastrointestinal Cancers, Bruising Susceptibility, Thrombocytopenia, Cataract, Hyperreflexia, Sensorineural Hearing Impairment, Hypoglycemia, Infantile Onset, Alopecia, Respiratory Alkalosis, Salivary Glands Cancer, Periodic Hypokalemic Paresis, Diabetic Retinopathy, Iga Deficiency, Renal Failure, Optic Atrophy, Adrenal Hyperplasia, Myopathy, Hypogonadism, Anemia, Increased Body Weight, Diaphyseal Sclerosis, Ketoacidosis, Myeloma, Diabetes Mellitus, Depressivity, Hirsutism, Renal Cell Carcinoma, Atonic Seizures, Elevated Serum Acid Phosphatase, Proximal Muscle Weakness, Cerebral Calcification, Reduced Bone Mineral Density, Hyperkalemia, Clinodactyly, Lactic Acidosis, Skeletal Muscle Atrophy, Peripheral Neuropathy, Abnormal Electroretinogram, Muscle Weakness, Aseptic Necrosis, Macular Edema, Thin Upper Lip Vermilion, Ketonuria, Hepatosplenomegaly, Nyctalopia, Acne, Abnormality Of Metabolism/Homeostasis, Bone Pain, Colorectal Cancer, Recurrent Fractures, Hypertension, Atypical Scarring Of Skin, Abnormality Of The Testis, Abnormality Of The Retinal Vasculature, Hyperinsulinemia, Increased Susceptibility To Fractures, Delayed Speech And Language Development, Abnormality Of Color Vision, Coronary Artery Disease, Extramedullary Hematopoiesis, Hepatomegaly, Osteoporosis, Osteopenia, Visual Impairment, Dorsocervical Fat Pad, Multiple Myeloma, Splenomegaly, Photophobia, Increased Serum Lactate, Obesity, Glaucoma, Type Ii Diabetes Mellitus, Fatigue, Feeding Difficulties, Basal Ganglia Calcification, Tachypnea, B-Lineage Malignancies, Igg Deficiency, Obstructive Airway Disease, Cancer, Lethargy, Onychomycosis, Emotional Lability, B-Cell Lymphoma, Allergic Reaction, Ovarian Cancer, Osteopetrosis, Constipation, Bladder Cancer, Progressive Night Blindness, Asthma, Fungal Diseases, Prostate Cancer, Non-Hodgkin’s Lymphoma, Pancreatic Cancer, Dehydration, Cervical Cancer .
Propiedades
IUPAC Name |
(5S,6S,7S,8R)-8-chloro-5,6,7-trihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO5/c18-13-15(21)16(22)14(20)12-11(19)8-10(23-17(12)13)7-6-9-4-2-1-3-5-9/h1-5,8,13-16,20-22H,6-7H2/t13-,14+,15-,16+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUYELNCMCEJQL-QXSJWSMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)C(C(C(C3O)O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)[C@@H]([C@H]([C@H]([C@H]3O)O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-(2-phenylethyl)-5,6,7-trihydroxy-5,6,7,8-tetrahydrochromone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




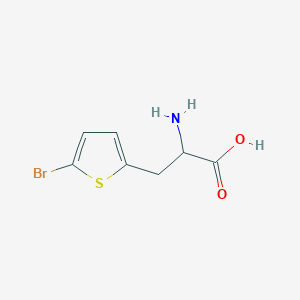
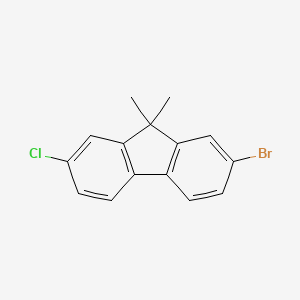

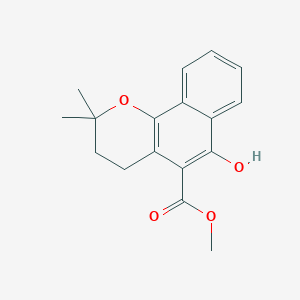
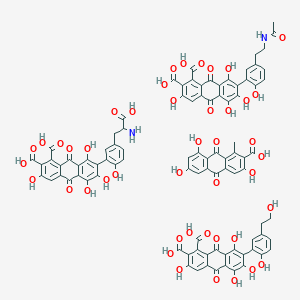
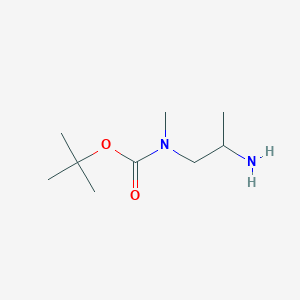
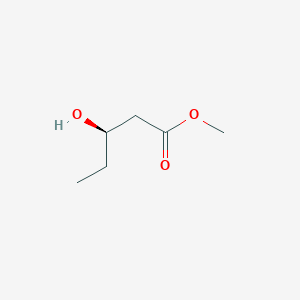
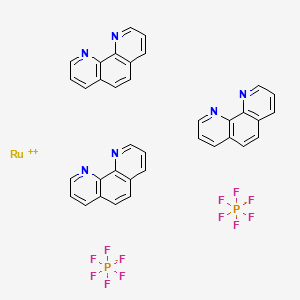
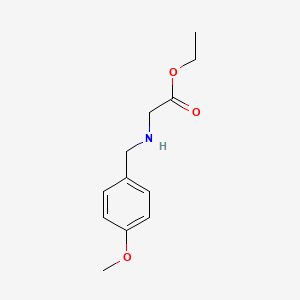

![[6,6]-Phenyl-C71-butyric Acid Methyl Ester](/img/structure/B3029281.png)
